Crisamicin C

Description

Properties

CAS No. |

100630-79-3 |

|---|---|

Molecular Formula |

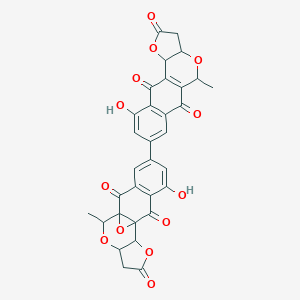

C32H22O13 |

Molecular Weight |

614.5 g/mol |

IUPAC Name |

7-hydroxy-5-(7-hydroxy-17-methyl-2,9,13-trioxo-12,16-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),3(8),4,6-tetraen-5-yl)-17-methyl-12,16,18-trioxapentacyclo[8.7.1.01,10.03,8.011,15]octadeca-3(8),4,6-triene-2,9,13-trione |

InChI |

InChI=1S/C32H22O13/c1-9-21-24(27-17(41-9)7-19(35)43-27)26(38)22-13(25(21)37)3-11(5-15(22)33)12-4-14-23(16(34)6-12)29(40)32-30-18(8-20(36)44-30)42-10(2)31(32,45-32)28(14)39/h3-6,9-10,17-18,27,30,33-34H,7-8H2,1-2H3 |

InChI Key |

CHWSBZJOQBRSAL-UHFFFAOYSA-N |

SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C78C9C(CC(=O)O9)OC(C7(C6=O)O8)C |

Canonical SMILES |

CC1C2=C(C3C(O1)CC(=O)O3)C(=O)C4=C(C2=O)C=C(C=C4O)C5=CC6=C(C(=C5)O)C(=O)C78C9C(CC(=O)O9)OC(C7(C6=O)O8)C |

Synonyms |

crisamicin C CRS-C |

Origin of Product |

United States |

Discovery, Isolation, and Structural Elucidation of Crisamicin C

Isolation from Micromonospora purpureochromogenes subsp. halotolerans

Crisamicin C is a naturally occurring isochromanequinone antibiotic isolated from the fermentation broth of the microorganism Micromonospora purpureochromogenes subsp. halotolerans. nih.govjst.go.jpnih.gov This bacterium, originally isolated from a mud sample in the Philippines, was identified as the producer of a complex of related antibiotic compounds known as crisamicins. nih.gov The production of this compound occurs concurrently with Crisamicin A. nih.govjst.go.jp

The isolation and purification of this compound from the fermentation culture involve a multi-step process. After extraction from the whole fermentation broths, the primary method for purification is silica (B1680970) gel column chromatography. nih.govjst.go.jpnih.gov This chromatographic technique separates the different components of the crisamicin complex, allowing for the isolation of pure this compound. nih.gov

Historical Context of this compound Discovery

The discovery of this compound followed the initial identification of Crisamicin A from the same bacterial strain, Micromonospora purpureochromogenes subsp. halotolerans. nih.govgermai.app During the characterization of the antibiotic complex produced by this microorganism, researchers identified this compound as a novel, distinct compound produced alongside the major component, Crisamicin A. nih.govjst.go.jp Further investigation revealed that this compound, while sharing the same spectrum of antimicrobial activity against Gram-positive bacteria as Crisamicin A, was a more potent antibiotic. nih.govjst.go.jp Its discovery expanded the known members of the crisamicin family and highlighted the biosynthetic versatility of the producing organism.

Delineation of this compound as an Epoxide Analogue of Crisamicin A

Structural analysis revealed a close relationship between this compound and Crisamicin A. nih.gov Through comparative analysis of their spectral data, this compound was identified as the 4'a, 10'a epoxide derivative of Crisamicin A. nih.govjst.go.jp This means that this compound's structure is identical to that of Crisamicin A, with the exception of an additional oxygen atom forming an epoxide ring across the 4'a and 10'a positions of the molecule. nih.gov This single structural modification is responsible for the observed differences in their physicochemical properties and biological potency. nih.gov Feeding experiments using carbon-13 labeled acetate (B1210297) were employed to confirm the precise location of the epoxide group and other structural features of the molecule. nih.govjst.go.jp

Advanced Analytical Methodologies for Structural Assignment

The precise chemical structure of this compound was determined through the application of several advanced analytical techniques, which provided complementary information to build a complete structural picture.

Nuclear Magnetic Resonance (NMR) spectroscopy was a critical tool in the structural elucidation of this compound. nih.gov By comparing the ¹H and ¹³C NMR spectra of this compound with those of the known Crisamicin A, researchers were able to pinpoint the specific structural difference between the two molecules. nih.govjst.go.jp The variations in chemical shifts and coupling patterns in the NMR spectra provided the evidence necessary to identify the presence and location of the 4'a, 10'a epoxide group, a key feature distinguishing this compound from its analogue. nih.gov

Mass spectrometry provided definitive confirmation of the elemental composition of this compound and its relationship to Crisamicin A. nih.gov Specifically, Plasma Desorption Mass Spectrometry (PD-MS) was utilized. nih.govjst.go.jp The analysis showed that the protonated molecular ion of the this compound hydroquinone (B1673460) ([M+H]⁺) had a mass-to-charge ratio (m/z) of 615.9. nih.govjst.go.jp This value is 16 atomic mass units (amu) higher than that of the Crisamicin A hydroquinone (m/z 600). nih.govjst.go.jp This mass difference strongly suggested the presence of one additional oxygen atom in the structure of this compound, a finding consistent with its identification as an epoxide derivative of Crisamicin A. nih.govjst.go.jp

| Compound | Technique | Mass-to-Charge Ratio (m/z) | Inference |

|---|---|---|---|

| Crisamicin A | PD-MS | 600 [M+H]⁺ | Reference Mass |

| This compound | PD-MS | 615.9 [M+H]⁺ | +16 amu, indicating an additional oxygen atom |

Infrared (IR) spectroscopy was used to identify the key functional groups present in the this compound molecule. nih.govjst.go.jp The IR spectrum displayed characteristic absorbance bands that confirmed the presence of specific structural motifs within the isochromanequinone framework. jst.go.jp

| Absorbance (cm⁻¹) | Assigned Functional Group |

|---|---|

| 1782 | Lactone |

| 1705 | Quinone |

| 1655 | Quinone |

Biosynthesis of Crisamicin C

Total Synthesis Strategies and Analog Development for Crisamicin C

Stereoselective Synthetic Pathways to Crisamicin Scaffolds

The construction of the intricate, stereochemically rich crisamicin scaffold necessitates highly controlled and stereoselective synthetic methodologies. Given that Crisamicin C is an epoxide derivative of Crisamicin A, the strategies developed for the latter are foundational for accessing the core structure.

Key stereoselective approaches in the total synthesis of (-)-Crisamicin A, which inform the synthesis of crisamicin scaffolds, include:

Asymmetric Dihydroxylation: A notable example involves the use of asymmetric Sharpless dihydroxylation. In one reported total synthesis of (-)-Crisamicin A, this reaction was employed to install a β-hydroxy-γ-lactone with exceptional enantiomeric excess, exceeding 99.9% researchgate.net. This step is crucial for establishing the correct stereochemistry early in the synthesis.

Oxa-Pictet-Spengler Cyclization: Following the dihydroxylation, a completely diastereoselective oxa-Pictet-Spengler cyclization was utilized to form the dihydropyran ring. This reaction leverages the newly introduced hydroxyl substituent and an acetaldehyde (B116499) component to precisely construct the heterocyclic system researchgate.net.

Heck Coupling and Hartwig Borylation: The installation of a but-3-enoic ester was achieved via a Heck coupling reaction, starting from a brominated naphthalene (B1677914) intermediate. Subsequently, a Hartwig borylation reaction at the C5-H bond of the 2,3-fused anisole (B1667542) moiety set the stage for the crucial oxidative dimerization that forms the dimeric core of crisamicins researchgate.net.

Other significant methodologies explored for crisamicin A, which are applicable to the general crisamicin scaffold, include:

Dötz Benzannulation: This reaction has been explored as a route to construct the naphthoquinone core, offering a regio-controlled approach to functionalized aromatic frameworks from acyclic precursors researchgate.netresearchgate.net.

Hauser-Kraus Annulation Strategy: This strategy has been investigated as an enantioselective approach to crisamicin A, involving the annulation of a cyanophthalide (B1624886) with a chiral enone-lactone jst.go.jppku.edu.cn.

These methods highlight the importance of precise control over stereochemistry and regioselectivity in assembling the complex crisamicin scaffold.

Synthetic Approaches to this compound Analogues and Derivatives

The development of synthetic approaches to this compound analogues and derivatives is driven by the desire to explore the structure-activity relationship (SAR) and potentially enhance its already potent biological activities or modify its pharmacokinetic properties. As this compound is an epoxide analogue of Crisamicin A, synthetic efforts often involve either direct synthesis of the this compound scaffold or modification of Crisamicin A or its synthetic intermediates.

One of the defining features of this compound is the epoxide at the 4'a, 10'a positions, which differentiates it from Crisamicin A and contributes to its stronger antibacterial activity nih.govrsc.org. Therefore, synthetic strategies for this compound would likely involve the stereoselective introduction of this epoxide moiety, either as a late-stage modification of a Crisamicin A-like precursor or as an inherent part of the scaffold assembly.

Rational design in the context of this compound analogues involves understanding how specific structural changes influence the compound's biological activity and physicochemical properties. The primary principle observed for this compound itself is that the epoxide moiety enhances antibacterial activity against Gram-positive bacteria compared to Crisamicin A nih.govrsc.org. This serves as a direct example of how minor structural modifications can lead to significant changes in potency.

General rational design principles applicable to natural product derivatives like crisamicins include:

Targeting Key Pharmacophores: Identifying and modifying specific functional groups or structural motifs (pharmacophores) essential for biological activity. For quinone derivatives, the quinone core and its substituents are often critical for antibacterial action mdpi.com.

Exploration of Stereochemistry: As seen in the synthesis of Crisamicin A, controlling the absolute and relative stereochemistry is paramount for biological activity researchgate.net. Rational design would involve synthesizing and evaluating different stereoisomers to understand their impact on activity.

Modulating Lipophilicity and Polarity: Adjusting the balance between lipophilic and hydrophilic character can influence absorption, distribution, metabolism, and excretion (ADME) properties, even if not directly related to activity, it's crucial for drug development.

Introducing Bioisosteric Replacements: Substituting functional groups with others that have similar electronic or steric properties but different metabolic fates or improved binding affinity.

Late-Stage Diversification: This principle involves synthesizing a common advanced intermediate and then introducing various modifications in the final steps. This allows for the rapid generation of a library of analogues from a single synthetic pathway, enabling efficient SAR studies pageplace.de.

For crisamicins, understanding the role of the dimeric structure and the specific positions of hydroxyl and methoxyl groups, as well as the epoxide in this compound, would guide rational design efforts.

The pursuit of novel synthetic routes for crisamicin derivatives aims to overcome limitations of existing methods, such as complexity, cost, or lack of scalability, and to access a broader range of structural diversity.

Convergent Synthesis Strategies: Approaches that involve synthesizing different fragments of the molecule separately and then coupling them in a late stage are often preferred for complex natural products. For Crisamicin A, a biaryl linkage strategy centered on dimerization has been a logical disconnection point in retrosynthesis organic-chemistry.org. Oxidative dimerization is a key step in forming the dimeric core researchgate.net.

Metal-Catalyzed Reactions: Palladium-catalyzed reactions, such as Heck coupling and Suzuki-Miyaura cross-coupling, have proven instrumental in assembling complex aromatic systems and biaryl linkages found in crisamicins researchgate.netorganic-chemistry.orgresearchgate.net. The exquisite control offered by Pd catalysis, including in lactonization and borylation steps, has enabled efficient construction of the pyran system and dimerization substrates organic-chemistry.org.

Bioinspired Transformations: Inspired by natural biosynthetic pathways, synthetic chemists can develop "bioinspired" strategic transformations to rapidly construct core frameworks from readily available starting materials, potentially leading to more efficient and scalable syntheses sioc.ac.cn.

C-H Functionalization: The development of C-H functionalization methods allows for direct modification of existing C-H bonds, potentially streamlining synthetic routes by avoiding pre-functionalization steps. While general, this approach is increasingly relevant for complex molecule synthesis and analogue generation pageplace.deacs.org.

Asymmetric Catalysis: Continuing to develop and apply asymmetric catalytic methods (e.g., asymmetric dihydroxylation, asymmetric phase-transfer catalysis) is crucial for controlling the multiple stereocenters present in crisamicin derivatives researchgate.netacs.org.

The exploration of these novel synthetic routes not only facilitates the synthesis of this compound and its analogues but also contributes to the broader field of complex natural product synthesis.

Molecular Mechanisms of Biological Action

Mechanism of Antimicrobial Activity of Crisamicin C

This compound exhibits potent antibacterial action, notably against Gram-positive bacteria. Its antimicrobial efficacy is primarily attributed to its interference with fundamental bacterial cellular processes, specifically targeting nucleic acid synthesis and key enzymes involved in DNA topology.

A significant mechanism of this compound's antimicrobial activity involves the inhibition of bacterial DNA. This interference with nucleic acid processes is crucial for the compound's ability to impede bacterial growth and survival. nih.gov

This compound has been identified to target bacterial topoisomerase II enzymes. nih.gov Bacterial type II topoisomerases, which include DNA gyrase and topoisomerase IV, are essential enzymes responsible for maintaining the correct topological state of DNA. These enzymes play vital roles in critical biological processes such as DNA replication, transcription, and the control of gene expression. By inhibiting these enzymes, this compound disrupts the bacterial cell's ability to manage its DNA, leading to detrimental effects on its viability.

Mechanism of Anticancer Activity (as observed in Crisamicin A and related quinones)

While this compound is primarily recognized for its antimicrobial properties, related compounds, such as Crisamicin A, have demonstrated anticancer activities. Crisamicin A is a dimeric naphthoquinonopyrano-γ-lactone. The broader class of quinones, to which crisamicins belong, is well-established for its significant anticancer potential.

The mechanisms by which quinones exert their anticancer effects are multifaceted and include:

Generation of Reactive Oxygen Species (ROS): Quinones can generate active oxygen species through redox cycling, which can lead to oxidative stress and damage to cancer cells.

DNA Interaction: Some quinones are known to be converted into DNA-binding semiquinone free radicals, directly interacting with and damaging DNA. They can also exhibit direct DNA binding.

Induction of Apoptosis: Quinones can induce programmed cell death (apoptosis) in cancer cells.

Inhibition of Proliferation and Other Cellular Processes: They can inhibit cancer cell proliferation, angiogenesis (formation of new blood vessels that feed tumors), metastasis (spread of cancer cells), and disrupt cell cycle progression.

Interference with Signaling Pathways: Quinones can interfere with various signaling pathways implicated in cancer development and progression, including those associated with inflammation and apoptosis.

Sensitization to Therapies: Some quinones have shown the potential to sensitize cancer cells to conventional chemotherapy and radiotherapy, thereby enhancing the effectiveness of these treatments.

These diverse mechanisms contribute to the observed anticancer activity of Crisamicin A and other related quinone compounds.

DNA Intercalation and Induction of DNA Damage

One hypothesized mechanism of action for this compound involves an intercalation-based pathway with DNA. unit.no DNA intercalation occurs when a planar aromatic chromophore inserts itself between adjacent base pairs within the DNA double helix. This insertion leads to structural alterations in the DNA molecule, including partial unwinding and an extension of the DNA chain. Such structural changes can interfere with the normal recognition and function of various DNA-associated proteins, such as polymerases, transcription factors, and DNA repair systems. While specific details regarding this compound's direct induction of DNA damage are not extensively detailed in the provided literature, compounds that intercalate into DNA and act as topoisomerase poisons are known to induce unrepaired single- and double-stranded DNA breaks, which are cytotoxic.

Topoisomerase Inhibition in Cancer Cells

This compound has been recognized as an inhibitor of topoisomerase II. unit.no Topoisomerases are essential enzymes responsible for managing DNA topology by mediating DNA strand breaks to relieve supercoiling, untangle catenated DNA, and condense chromosomes in eukaryotic cells. Topoisomerase inhibitors can exert their effects through various mechanisms. Some prevent topoisomerases from performing DNA strand breaks, while others, termed "topoisomerase poisons," form stable complexes with topoisomerase and DNA, thereby preventing the re-ligation step of the enzyme's mechanism. These drug-stabilized topoisomerase-DNA complexes are highly cytotoxic because the resulting unrepaired DNA breaks can trigger apoptosis and lead to cell death. The efficacy of topoisomerase poisons can be enhanced in cancer cells due to their often-elevated levels of topoisomerases.

Induction of Apoptosis Pathways

This compound has been observed to induce apoptosis in cancer cells by inactivating independent cellular pathways. chem960.com Apoptosis, a form of programmed cell death, is characterized by distinct cellular changes such as membrane blebbing, chromatin condensation, and DNA fragmentation. This process can be initiated through two primary signaling cascades: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway, both converging on the activation of caspases, which are proteolytic enzymes that systematically dismantle the cell. The intrinsic pathway is triggered by internal cellular stress, leading to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent formation of the apoptosome, which activates initiator caspase-9 and downstream effector caspases-3, -6, and -7. The proto-oncogene c-Myc also plays a role in sensitizing cells to various proapoptotic stimuli, including DNA damage, and can promote the release of cytochrome c from mitochondria.

Modulation of Cell Cycle Progression

While specific detailed studies on this compound's direct modulation of cell cycle progression are not extensively provided, its role as a topoisomerase inhibitor and its ability to induce DNA damage strongly suggest an impact on the cell cycle. Topoisomerase inhibitors are known to influence cell cycle progression, with some capable of arresting the cell cycle at critical checkpoints, such as the late S and G2 phases, by inducing DNA strand breaks. The cell cycle, which governs cell division, is tightly regulated by cyclin proteins and cyclin-dependent kinases (CDKs), with cyclin-dependent kinase inhibitors (CKIs) serving to halt progression when necessary. Dysregulation of the cell cycle is a hallmark of cancer, where cells bypass normal regulatory checkpoints, leading to uncontrolled proliferation.

Inhibition of Cellular Proliferation and Migration

This compound has been shown to inhibit the growth of various cancer cell lines, indicating its antiproliferative effects. chem960.com Inhibition of cellular proliferation refers to the reduction in the rate of cell division, a key target in cancer therapy. This can be achieved through mechanisms such as the induction of apoptosis or cell cycle arrest. Beyond proliferation, this compound also impacts cellular migration. Cellular migration is a fundamental biological process involved in development, wound healing, and critically, in cancer metastasis. Compounds that inhibit proliferation are often evaluated for their effects on migration, with methods like wound healing assays used to assess migratory capacity, sometimes requiring the suppression of proliferation to isolate migratory effects.

Mechanism of Antiviral Activity (as observed in Crisamicin A)

Crisamicin A, a related compound within the crisamicin family, has demonstrated antiviral activity. Antiviral agents typically function by interfering with the viral life cycle, aiming to reduce viral entry into host cells and inhibit viral replication, as viruses are obligate intracellular parasites that rely on host cellular machinery for their propagation.

Hypothesized Interference with Viral Replication Cycles

Crisamicin A is hypothesized to interfere with normal viral replication cycles. The viral replication cycle involves a series of intricate steps within the host cell, including viral entry, uncoating of the viral genome, replication of the viral nucleic acid, transcription, translation of viral proteins, and the assembly of new virions. Antiviral strategies often target specific stages of this cycle. For instance, they can inhibit the synthesis of viral nucleic acids or proteins, or prevent the virus from successfully entering host cells. Naturally occurring defective interfering particles (DIPs) are virus mutants that can interfere with the replication of their parent virus by competing for essential viral factors. Additionally, RNA interference (RNAi), a cellular mechanism, can be harnessed to suppress viral replication by sequence-specifically degrading viral mRNA.

Potential Antiprotozoal Mechanisms (general for quinone antibiotics)

Quinone antibiotics, as a class of natural and synthetic compounds, exhibit a range of biological activities, including antibacterial, antiviral, antitumor, and, importantly, antiprotozoal properties wikipedia.orguni.lu. Although specific studies detailing the antiprotozoal mechanisms of this compound are not extensively documented, its structural classification as an isochromanequinone antibiotic suggests potential mechanistic overlaps with other quinone-based compounds that have established antiprotozoal efficacy. A prominent example within this class is atovaquone, a hydroxynaphthoquinone, which is a well-known antimalarial agent targeting Plasmodium falciparum probes-drugs.orguni.lu. The antiprotozoal actions of quinone antibiotics generally involve the disruption of vital cellular processes, often through the inhibition of key metabolic enzymes or alterations in membrane integrity.

Alterations in Protozoal Cell Membrane Permeability

Alterations in cell membrane permeability represent another potential mechanism through which quinone antibiotics may exert antiprotozoal effects. The cell membrane plays a critical role in regulating the passage of substances into and out of the cell, and its integrity is vital for cellular function. Fluoroquinolones, a subgroup of quinolones, are known for their ability to readily enter bacterial cells, often facilitated by porins fishersci.ca. This efficient cellular uptake is crucial for their antibacterial action.

In the context of protozoal infections, changes in membrane permeability can significantly impact drug efficacy. For instance, in Plasmodium falciparum, mutations in the Pfmdr1 gene, which encodes a multidrug resistance-associated protein, can alter the transport of various drugs across the parasite's plasma membrane or food vacuole, affecting drug accumulation within the parasite probes-drugs.org. While this is primarily discussed as a mechanism of drug resistance, it underscores the importance of membrane permeability in protozoal drug interactions.

It is plausible that certain quinone antibiotics could interact with protozoal cell membranes in a manner that either enhances their own uptake, disrupts the membrane's structural integrity, or interferes with membrane-associated transport proteins. Such interactions could lead to increased permeability, leakage of essential intracellular components, or impaired nutrient uptake, ultimately contributing to protozoal cell death. While direct evidence for this compound's impact on protozoal membrane permeability is not available, the general principle of membrane disruption or alteration as a mode of action for antimicrobial compounds is well-established and represents a potential avenue for the antiprotozoal activity of quinone antibiotics.

Advanced Research Methodologies for Crisamicin C Investigations

Omics Technologies in Natural Product Discovery

Omics technologies, including genomics and proteomics, have revolutionized the discovery and characterization of natural products by providing high-throughput data on an organism's entire genetic makeup and protein complement.

Genome Mining for Biosynthetic Gene Clusters

Genome mining is a powerful bioinformatics approach that leverages genomic data to identify previously uncharacterized biosynthetic gene clusters (BGCs) responsible for producing natural products. This method involves analyzing microbial genomes to predict genes encoding enzymes like polyketide synthases (PKSs) and non-ribosomal peptide synthetases (NRPSs), which are central to the biosynthesis of many secondary metabolites.

For Crisamicin C, its production by Micromonospora purpureochromogenes subsp. halotolerans highlights the relevance of genome mining in exploring the biosynthetic potential of Micromonospora species, known prolific sources of bioactive secondary metabolites. nih.gov While specific detailed findings on the de novo identification of the this compound biosynthetic gene cluster solely through genome mining are not extensively documented in the provided literature, the biosynthesis of this compound has been studied, including through carbon-13 labeled acetate (B1210297) feeding experiments, which confirmed the positions of its structural features, including the epoxide. nih.govwikipedia.org This type of experimental data complements genome mining efforts by validating predicted biosynthetic pathways and guiding further genetic manipulation for enhanced production or analog generation. The identification of BGCs in actinobacteria, such as Micromonospora, is crucial for understanding the genetic basis of natural product diversity and for developing strategies for novel compound discovery.

Proteomic Analysis for Target Identification

Proteomic analysis, particularly quantitative proteomics using techniques like mass spectrometry, is instrumental in identifying the protein targets of small molecules within complex biological systems. By comparing protein expression profiles in treated versus untreated cells, researchers can identify proteins whose levels or modifications are altered in response to a natural product, thereby providing insights into its mechanism of action. This approach can reveal direct binding partners, enzymes involved in the compound's metabolic pathway, or proteins affected by its downstream cellular effects.

While proteomic analysis is a critical tool for drug target identification in natural product research, specific detailed proteomic studies focusing on the identification of this compound's protein targets are not widely reported in the current literature. However, given this compound's established antimicrobial activity against Gram-positive bacteria, proteomic investigations would be invaluable in pinpointing the specific bacterial proteins or pathways it disrupts, offering a molecular understanding of its antibacterial mechanism.

Computational Chemistry and Molecular Modeling

Computational chemistry and molecular modeling techniques play an increasingly vital role in modern drug discovery, offering cost-effective and time-efficient approaches to predict molecular interactions and properties.

Molecular Docking Studies for Ligand-Target Interactions

Molecular docking is a computational method used to predict the preferred orientation of a ligand (like this compound) when bound to a protein target, forming a stable complex. This technique estimates the binding affinity and elucidates the key interactions (e.g., hydrogen bonds, hydrophobic interactions, π-stacking) between the ligand and the target's binding site. Molecular docking studies are crucial for understanding the structural basis of a compound's activity and for guiding the design of more potent or selective analogs.

In Silico Prediction of Bioactivity and Selectivity

In silico prediction methods utilize computational algorithms and large datasets to forecast various biological activities and selectivity profiles of chemical compounds. Tools such as Prediction of Activity Spectra for Substances (PASS) can predict over 4000 types of pharmacological and toxicological activities based on structural similarity to known compounds, providing probability scores for activity (Pa) and inactivity (Pi). These predictions can help prioritize compounds for experimental testing, identify potential therapeutic applications, and anticipate off-target effects, thereby streamlining the drug discovery process. Furthermore, computational models can predict regioselectivity and other chemical properties, aiding in understanding and potentially modifying the compound's behavior.

While widely employed in the discovery and characterization of natural products, specific in silico predictions of bioactivity and selectivity for this compound are not explicitly detailed in the current literature. However, leveraging such computational tools could offer preliminary insights into the potential therapeutic spectrum of this compound beyond its known Gram-positive antibacterial activity and help predict its selectivity against various biological targets, guiding future research directions.

Biochemical and Biophysical Characterization of Target Interactions

Biochemical and biophysical techniques are essential for experimentally validating and quantitatively characterizing the interactions between a natural product and its biological targets. These methods provide direct evidence of binding, determine binding affinities, and elucidate the thermodynamics of the interaction.

Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are considered gold standards for characterizing ligand-target binding. ITC directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile (binding affinity (KD), stoichiometry, enthalpy (∆H), and entropy (ΔS)). SPR, on the other hand, monitors binding events in real-time by detecting changes in refractive index at a sensor surface, allowing for the determination of kinetic parameters (association and dissociation rates). Other binding assays, including filtration-based receptor binding studies and fluorescence-based assays, are also commonly used to quantify ligand binding and screen for modulators of protein interactions.

While these methods are routinely applied in natural product research to confirm target engagement and quantify binding parameters, detailed biochemical and biophysical characterization studies specifically focusing on this compound's target interactions are not extensively reported in the provided search results. There is a general mention of Crisamicin A in the context of ITC studies related to DNA binding, suggesting that related compounds have been investigated using such techniques. For this compound, applying these advanced experimental techniques would be crucial to definitively identify its molecular targets and precisely quantify the strength and nature of its interactions, thereby solidifying the understanding of its mechanism of action and supporting its development as a therapeutic agent.

Future Research Directions for Crisamicin C

Exploration of Underexplored Microbial Sources for Novel Crisamicin Analogues

Crisamicin C, a natural product antibiotic, is notably produced by the bacterium Micromonospora purpureochromogenes var. celinoensis, previously identified as Micromonospora purpureochromogenes subsp. halotolerans google.comjst.go.jpnih.govnih.gov. The genus Micromonospora is widely recognized as a rich reservoir of bioactive natural products, comparable to the well-studied Streptomyces genus, with species found across diverse habitats including terrestrial, marine, and extreme environments rsc.orgresearchgate.net.

Despite its historical significance in antibiotic discovery, the rate of identifying new secondary metabolites from Micromonospora has diminished over the past two decades, presenting a challenge for the discovery of novel pharmaceutical compounds researchgate.net. Consequently, a critical future research direction involves intensifying the exploration of underexplored microbial sources. This includes investigating less conventional or extreme environments that may harbor unique Micromonospora strains or other actinomycetes capable of producing novel crisamicin analogues or structurally related compounds with distinct biological profiles rsc.orgresearchgate.net. Such efforts are essential to address the urgent global demand for new drug leads, particularly in the face of rising antibiotic resistance rsc.org.

Application of Chemoenzymatic Synthesis and Biocatalysis for Derivative Production

The biosynthesis of crisamicins proceeds via the polyketide pathway jst.go.jprsc.org. While the total asymmetric synthesis of crisamicin A has been successfully achieved, demonstrating the feasibility of complex chemical routes, future research can significantly benefit from integrating chemoenzymatic synthesis and biocatalysis for the efficient production and diversification of this compound derivatives rsc.orgresearchgate.netdntb.gov.uaorganic-chemistry.orgresearchgate.net.

Chemoenzymatic approaches combine the precision of enzymatic reactions with the versatility of chemical synthesis, offering advantages such as high stereospecificity, regioselectivity, and reduced environmental impact rsc.orgrsc.orguq.edu.aumdpi.com. This hybrid methodology can facilitate targeted modifications to the complex this compound scaffold, enabling the creation of diverse analogue libraries that are challenging to obtain through purely chemical means. Biocatalysis, employing isolated enzymes or whole-cell systems, can be utilized for highly selective transformations, such as specific oxidations, reductions, or the introduction of new functional groups, thereby expanding the structural space of this compound derivatives mdpi.com. This strategy has demonstrated success in the synthesis of other intricate natural products, including glycopeptide antibiotics and nodulones, underscoring its potential for this compound rsc.orguq.edu.aumdpi.comwiley-vch.de.

High-Throughput Screening for Identification of Novel Biological Activities and Molecular Targets

This compound is noted for its potent antibacterial activity against Gram-positive bacteria, while its congener, crisamicin A, also exhibits antitumor and antiviral properties google.comjst.go.jpnih.govnih.govorganic-chemistry.org. To fully exploit the therapeutic potential of this compound and its analogues, high-throughput screening (HTS) platforms are indispensable. HTS enables the rapid and systematic evaluation of vast compound libraries against a broad spectrum of biological targets and disease models medinadiscovery.comjapsonline.comresearchgate.netnih.govmdpi.com.

Key areas for future HTS application include:

Identification of Novel Biological Activities: Beyond its established antibacterial effects, this compound and its derivatives warrant comprehensive screening for additional bioactivities, such as antifungal, broader-spectrum anticancer, or immunomodulatory properties. Employing diverse phenotypic and target-based assays will be crucial for uncovering these unexplored potentials medinadiscovery.comjapsonline.comnih.govmdpi.com.

Elucidation of Molecular Targets and Mechanisms of Action: A deeper understanding of the precise molecular targets and the underlying mechanisms by which this compound exerts its effects is fundamental for rational drug design and for addressing potential resistance development nih.gov. HTS, particularly when integrated with "omics" technologies like proteomics or metabolomics, can provide insights into the specific cellular pathways or macromolecules that this compound interacts with, thereby clarifying its mode of action japsonline.comnih.gov.

Rational Design of Next-Generation this compound Analogue Libraries

Rational drug design, underpinned by comprehensive Structure-Activity Relationship (SAR) studies, is a critical avenue for developing next-generation this compound analogues with enhanced pharmacological profiles. The structural difference between this compound and Crisamicin A, specifically the 4'a, 10'a epoxide group in this compound, contributes to its increased potency, illustrating the importance of specific structural features for activity jst.go.jpnih.gov.

Future research should prioritize:

Comprehensive Structure-Activity Relationship (SAR) Studies: Detailed SAR investigations are essential to systematically delineate how specific structural modifications to the this compound scaffold influence its biological activity, including potency, selectivity, and potential toxicity. This involves the systematic synthesis and biological evaluation of a series of analogues with targeted alterations to key functional groups and stereochemical centers mdpi.comescholarship.orgmdpi.comkcl.ac.uknih.govrsc.org.

Computational Modeling and De Novo Design: Advanced computational techniques, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, can be employed to predict the binding interactions of this compound with its biological targets. These computational tools can guide the rational design process by identifying and prioritizing promising structural modifications for synthesis, thereby streamlining the discovery of improved analogues mdpi.com.

Focused Analogue Library Synthesis: Based on the insights gained from SAR studies and computational predictions, focused libraries of this compound analogues can be rationally designed and synthesized. These libraries will systematically explore variations in chemical functionalities, stereochemistry, and core modifications with the aim of optimizing desired properties, such as an expanded antibacterial spectrum, improved pharmacokinetic parameters, or novel therapeutic applications mdpi.comkcl.ac.uk. The ultimate goal is to develop compounds with superior efficacy and a more favorable therapeutic index.

Q & A

Q. How should researchers document this compound’s experimental protocols to meet FAIR (Findable, Accessible, Interoperable, Reusable) standards?

Q. What steps are critical for conducting a systematic review of this compound’s pharmacological properties?

- Methodological Answer : Define inclusion/exclusion criteria (e.g., peer-reviewed studies post-2010). Search multiple databases (PubMed, Embase, Web of Science) with controlled vocabulary (MeSH terms: “this compound” AND “pharmacology”). Use PRISMA flow diagrams to document screening. Assess bias via ROBINS-I or GRADE criteria .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.